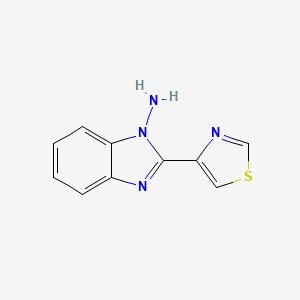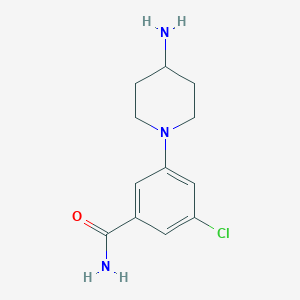
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide is a synthetic compound that features a piperidine ring substituted with an amino group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving precursors containing amine and alkene functionalities.
Introduction of the Amino Group: The amino group is introduced through amination reactions, which can be achieved using reagents such as ammonia or primary amines.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through acylation reactions, where the piperidine derivative reacts with benzoyl chloride or similar acylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydroxide ions, alkoxide ions
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom
Wissenschaftliche Forschungsanwendungen
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. detailed studies on its exact mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminopiperidin-1-yl)methyl magnolol: A derivative with similar structural features and potential anticancer activity.
1,3-Disubstituted ureas: Compounds with similar functional groups and biological activities.
Uniqueness
3-(4-Aminopiperidin-1-yl)-5-chlorobenzamide is unique due to its specific combination of a piperidine ring, an amino group, and a benzamide moiety.
Eigenschaften
Molekularformel |
C12H16ClN3O |
|---|---|
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
3-(4-aminopiperidin-1-yl)-5-chlorobenzamide |
InChI |
InChI=1S/C12H16ClN3O/c13-9-5-8(12(15)17)6-11(7-9)16-3-1-10(14)2-4-16/h5-7,10H,1-4,14H2,(H2,15,17) |
InChI-Schlüssel |
ZJECNCPOKPYBNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=CC(=CC(=C2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


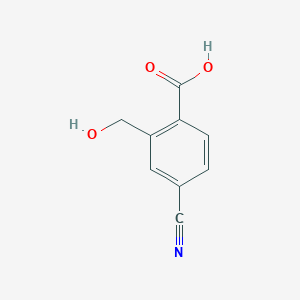
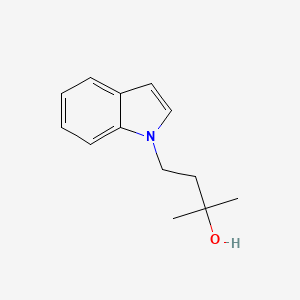
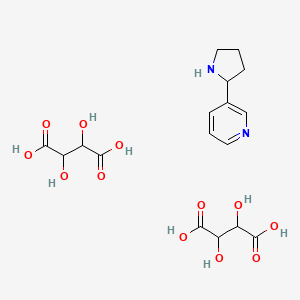
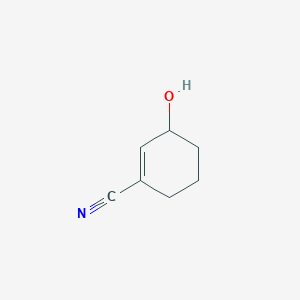

![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
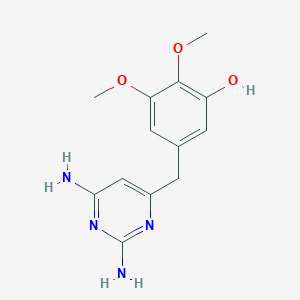
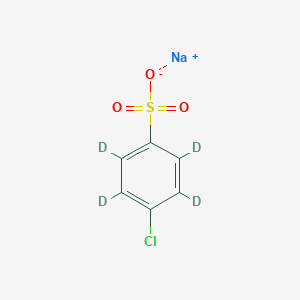
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
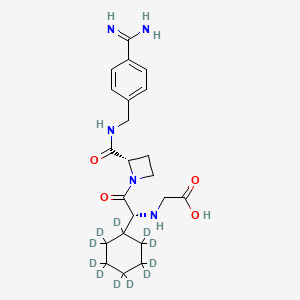
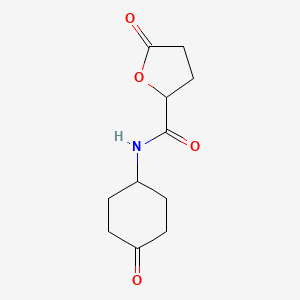
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

